molecular formula C36H63N7O9 B14230677 N-(4-hydroxyphenyl)acetamide;morpholine CAS No. 489438-30-4

N-(4-hydroxyphenyl)acetamide;morpholine

Cat. No.: B14230677
CAS No.: 489438-30-4
M. Wt: 737.9 g/mol
InChI Key: YUVDIRQZWOCLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic compound. Morpholine is an organic chemical compound with the formula O(CH2CH2)2NH.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing N-(4-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to a high selectivity of 85% for N-(4-hydroxyphenyl)acetamide under optimized conditions . Another method involves the reaction of N-phenyl acetamide analogs with chlorosulfonic acid and morpholine to produce sulfonamide-morpholine derivatives .

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)acetamide often involves multistep procedures using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes, however, face challenges related to sustainability and low overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-hydroxyphenyl)acetamide and its derivatives have numerous applications in scientific research:

Mechanism of Action

N-(4-hydroxyphenyl)acetamide exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, important mediators of inflammation, pain, and fever. The compound’s hydroxyl and amide groups play a crucial role in its interaction with COX enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)acetamide is unique due to its relatively low side effect profile compared to other NSAIDs like ibuprofen. It is also less likely to cause gastrointestinal issues, making it a preferred choice for pain and fever management .

Properties

CAS No.

489438-30-4

Molecular Formula

C36H63N7O9

Molecular Weight

737.9 g/mol

IUPAC Name

N-(4-hydroxyphenyl)acetamide;morpholine

InChI

InChI=1S/2C8H9NO2.5C4H9NO/c2*1-6(10)9-7-2-4-8(11)5-3-7;5*1-3-6-4-2-5-1/h2*2-5,11H,1H3,(H,9,10);5*5H,1-4H2

InChI Key

YUVDIRQZWOCLLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CC(=O)NC1=CC=C(C=C1)O.C1COCCN1.C1COCCN1.C1COCCN1.C1COCCN1.C1COCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.